3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, also known as Clonazolidine, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. Clonazolidine is a member of the imidazolidine-2,4-dione family of compounds, which have been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mecanismo De Acción
The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and a decrease in seizure activity. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may act as a modulator of ion channels, such as the voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, which may be due to its ability to enhance the inhibitory effects of GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its ability to reduce seizure activity in animal models, making it a potential candidate for the development of new anticonvulsant drugs. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have anxiolytic effects, which may be useful for the treatment of anxiety disorders. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its sedative effects, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. One area of research could be the development of new anticonvulsant drugs based on the structure of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. Additionally, further studies could investigate the potential anxiolytic effects of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee and its mechanism of action. Finally, future research could explore the use of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee involves the reaction of 2-chlorobenzaldehyde with propan-2-amine and a urea derivative in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. Several studies have demonstrated its ability to reduce seizure activity in animal models, as well as its anxiolytic effects in behavioral tests. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLCGGVXJQNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.